2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group, a methylsulfonyl group, and a thiadiazole ring. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
The synthesis of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves the reaction of 2-methoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methylsulfonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be compared with other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H11N3O4S2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
InChI Key |
QKFXDOFTUYNPAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Origin of Product |
United States |
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